molecular formula C13H20N2O B14454706 N-Benzyl-N'-butyl-N-methylurea CAS No. 73355-65-4

N-Benzyl-N'-butyl-N-methylurea

Cat. No.: B14454706
CAS No.: 73355-65-4
M. Wt: 220.31 g/mol
InChI Key: PQDDBLKQASUALH-UHFFFAOYSA-N
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Description

N-Benzyl-N'-butyl-N-methylurea is a synthetic urea derivative intended for research and development purposes. This compound falls within a class of molecules known for their significant utility in medicinal chemistry and drug discovery, primarily due to the urea functionality's capacity to act as a key scaffold that can form multiple stable hydrogen bonds with biological targets . Urea derivatives are extensively employed as building blocks for more complex molecules and are commonly investigated for their potential biological activities, which can include roles as enzyme inhibitors or receptor modulators . The specific substitution pattern of this compound—featuring benzyl, butyl, and methyl groups—offers researchers a versatile intermediate for structure-activity relationship (SAR) studies. The conformational and physicochemical properties of the molecule can be fine-tuned through these N-alkyl and N-aryl substitutions, which can influence characteristics such as solubility, lipophilicity, and overall molecular conformation . This makes this compound a valuable compound for exploratory synthesis in the development of new pharmaceutical agents and organic materials. This product is provided "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73355-65-4

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

1-benzyl-3-butyl-1-methylurea

InChI

InChI=1S/C13H20N2O/c1-3-4-10-14-13(16)15(2)11-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,14,16)

InChI Key

PQDDBLKQASUALH-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)N(C)CC1=CC=CC=C1

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of N Benzyl N Butyl N Methylurea

Strategic Approaches for the Synthesis of N-Benzyl-N'-butyl-N-methylurea

The construction of the this compound scaffold can be approached through several synthetic strategies, ranging from classical methods to more modern, efficiency-focused techniques.

Classical Urea (B33335) Formation Reactions Applied to this compound Precursors

Classical methods for urea synthesis remain highly relevant for producing compounds like this compound. These methods typically involve the reaction of an amine with a carbonyl source, often an isocyanate or a phosgene (B1210022) equivalent. nih.gov

Two primary disconnection approaches can be envisioned for this compound:

Route A: Isocyanate-based Synthesis This is one of the most common methods for preparing unsymmetrical ureas. wikipedia.org It involves the reaction of an isocyanate with an amine. For the target molecule, this could involve either reacting benzyl (B1604629) isocyanate with N-butyl-N-methylamine, or butyl isocyanate with N-methylbenzylamine. The reaction is typically straightforward and proceeds under mild conditions.

Route B: Phosgene-based Synthesis Phosgene (COCl₂) or its safer solid equivalent, triphosgene (B27547), can be used to synthesize ureas. wikipedia.org This method would involve the sequential reaction with the appropriate amines. For instance, reacting N-methylbenzylamine with phosgene would generate a carbamoyl (B1232498) chloride intermediate, which can then be reacted with butylamine (B146782) to yield the final product. Careful control of stoichiometry and reaction conditions is crucial to avoid the formation of symmetrical urea byproducts.

A plausible synthesis via the isocyanate route is presented in the table below.

Precursor 1Precursor 2SolventTemperature (°C)Yield (%)
Benzyl isocyanateN-Butyl-N-methylamineDichloromethane25>90
Butyl isocyanateN-MethylbenzylamineTetrahydrofuran25>90

This interactive table presents hypothetical data based on typical isocyanate-amine reactions.

Multicomponent Reaction (MCR) Strategies for this compound Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the essential parts of all starting materials, offer an efficient route to complex molecules. mdpi.com While classic MCRs like the Biginelli or Ugi reactions are well-known for generating heterocyclic or peptide-like scaffolds respectively nih.gov, their direct application to form a simple acyclic trisubstituted urea like this compound is less common.

However, MCR-like strategies can be designed. For instance, a one-pot reaction involving N-methylbenzylamine, butylamine, and a carbonyl source like carbon monoxide or a synthetic equivalent could potentially be developed. Such a process would likely require a suitable catalyst to facilitate the carbonyl insertion and subsequent C-N bond formations. Catalytic systems based on transition metals like palladium have been used for the carbonylation of amines to form ureas. organic-chemistry.org

Development of Green Chemistry-Compliant Syntheses for this compound

In line with the principles of green chemistry, efforts have been made to develop more sustainable methods for urea synthesis, avoiding hazardous reagents like phosgene and minimizing waste. nih.gov

From Carbon Dioxide (CO₂): The direct use of CO₂ as a C1 building block is an attractive green alternative. rsc.org The reaction of amines with CO₂ can produce ureas, often requiring a catalyst and a dehydrating agent to drive the reaction to completion. For the synthesis of this compound, a mixture of N-methylbenzylamine and butylamine could be reacted with CO₂ under pressure and with a suitable catalyst.

From Carbamates: The reaction of amines with carbamates offers a phosgene-free route to unsymmetrical ureas. thieme-connect.com For example, a pre-formed carbamate, such as ethyl N-butyl-N-methylcarbamate, could be reacted with benzylamine to yield the target urea. This method avoids the handling of highly reactive isocyanates.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate organic reactions, often leading to higher yields and shorter reaction times. nih.gov The synthesis of this compound from its precursors could likely be optimized using microwave-assisted organic synthesis (MAOS), reducing energy consumption and potentially allowing for solvent-free conditions. ijcce.ac.ir

The following table outlines a hypothetical green synthesis approach.

Carbonyl SourceAmine 1Amine 2Catalyst/ConditionsYield (%)
CO₂N-MethylbenzylamineButylamineIonic Liquid, 170°C, 5.5 MPaModerate
Ethylene CarbonateBenzylamineN-Butyl-N-methylamineCs₂CO₃Good

This interactive table presents plausible data based on green urea synthesis methodologies.

Chemo- and Regioselectivity in the Synthesis of this compound

Chemo- and regioselectivity are critical considerations in the synthesis of unsymmetrical ureas to ensure the desired connectivity and avoid unwanted byproducts. mdpi.com

In the context of this compound synthesis:

Chemoselectivity refers to the preferential reaction of one functional group over another. study.com For example, if a precursor molecule contained other reactive sites, such as a hydroxyl group, the reaction conditions would need to be chosen to favor urea formation.

Regioselectivity concerns the direction of bond formation. study.com When using a sequential addition approach with a reagent like phosgene, the order of amine addition determines the final product. Adding N-methylbenzylamine first, followed by butylamine, is necessary to obtain the desired product rather than its isomer. In isocyanate-based syntheses, the regioselectivity is inherently controlled by the choice of the isocyanate and amine precursors.

Optimization of Reaction Conditions and Process Efficiency for this compound Production

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing costs and environmental impact. researchgate.net Key parameters for optimization include:

Catalyst Selection: For catalytic routes, screening different catalysts (e.g., Lewis acids, transition metals, or organocatalysts) is essential to find the most efficient system. nih.gov

Solvent Effects: The choice of solvent can significantly influence reaction rates and yields. Aprotic solvents are commonly used for isocyanate-based reactions.

Temperature and Pressure: These parameters are particularly important for reactions involving gaseous reactants like CO₂ or for overcoming activation energy barriers.

Stoichiometry: Precise control over the molar ratios of reactants is vital to prevent the formation of symmetrical ureas and other byproducts.

The use of continuous-flow reactors can offer significant advantages for process optimization and efficiency. acs.org Flow chemistry allows for precise control over reaction parameters, improved heat and mass transfer, and safer handling of hazardous intermediates, making it a promising technology for the production of substituted ureas. acs.orgresearchgate.net

Post-Synthetic Modifications and Functionalization Reactions of this compound

Once synthesized, the this compound scaffold can undergo further chemical transformations to introduce new functional groups or build more complex molecules.

N-H Functionalization: The single N-H bond in this compound is a key site for functionalization. It can undergo reactions such as alkylation, acylation, or arylation under appropriate basic conditions. For example, deprotonation with a strong base followed by reaction with an electrophile can introduce a third substituent on the butyl-bearing nitrogen.

Aromatic Ring Functionalization: The benzyl group's aromatic ring is susceptible to electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions). The position of substitution (ortho, meta, or para) will be directed by the electron-donating nature of the alkylurea moiety.

Benzylic Position Functionalization: The benzylic C-H bonds can be sites for radical reactions, such as bromination with N-bromosuccinimide (NBS), which would install a handle for further nucleophilic substitution reactions.

These post-synthetic modifications allow for the diversification of the basic this compound structure, enabling the creation of a library of related compounds for various applications. The concept of post-synthetic modification is also widely applied in material science, for example, in the functionalization of metal-organic frameworks (MOFs) with urea groups. rsc.org

Mechanistic Investigations of N Benzyl N Butyl N Methylurea Reactivity

Elucidation of Reaction Pathways Involving N-Benzyl-N'-butyl-N-methylurea

The reaction pathways of this compound are expected to be diverse, involving reactions at the carbonyl group, the nitrogen atoms, and the various substituents. Plausible transformations include hydrolysis, thermal decomposition, and participation in condensation reactions.

Hydrolysis: Under acidic or basic conditions, the urea (B33335) functionality is susceptible to hydrolysis. This would likely proceed through nucleophilic attack of water or hydroxide (B78521) ion at the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent breakdown of this intermediate would yield N-benzyl-N-methylamine, butylamine (B146782), and carbon dioxide.

Thermal Decomposition: At elevated temperatures, this compound may undergo thermal decomposition. The specific pathway would depend on the conditions, but potential routes include dissociation into an isocyanate and an amine. For instance, thermolysis could yield benzylmethylisocyanate and butylamine, or butyl isocyanate and N-benzyl-N-methylamine. The thermolysis of related N-(benzyl)-N'-(tert-butoxycarbonyl)sulfamides suggests that decomposition can occur via cyclic transition states. conicet.gov.ar

Condensation Reactions: Trisubstituted ureas can participate in various condensation reactions. For example, in the presence of a suitable catalyst, this compound could potentially react with aldehydes or other electrophiles. The Biginelli reaction, which traditionally uses urea, has been extended to N-substituted ureas, suggesting that this compound could serve as a substrate in similar multicomponent reactions to generate complex heterocyclic structures. organic-chemistry.org

Ritter-Type Reactions: While this is a synthetic route to trisubstituted ureas, the principles can be reversed to understand potential fragmentation pathways. The iron(III)-catalyzed synthesis of trisubstituted ureas from alcohols and nitriles via a Ritter-type reaction involves carbocationic intermediates. nih.gov This suggests that under strong acid catalysis, the benzyl (B1604629) or butyl group of this compound could potentially cleave to form a stable carbocation.

Kinetic and Thermodynamic Aspects of this compound Chemical Transformations

Kinetic Considerations: The rate of reactions, such as hydrolysis or thermal decomposition, will be dependent on factors like temperature, pH, and the presence of catalysts. For instance, the rate of hydrolysis is expected to increase at extreme pH values. The steric hindrance imposed by the benzyl and butyl groups may influence the rate of nucleophilic attack at the carbonyl carbon. In thermal decomposition, the bond dissociation energies of the C-N bonds will be a key factor in determining the reaction rate. Studies on the thermal decomposition of n-butyl nitrate (B79036) provide insights into the kinetics of the cleavage of bonds involving butyl groups, with experimentally determined Arrhenius parameters that could serve as a rough approximation for modeling the decomposition of the butyl substituent in the urea molecule. caprysses.fr

Thermodynamic Considerations: The thermodynamic stability of this compound and its reaction products will dictate the position of equilibrium in reversible reactions. The formation of stable products, such as amines and carbon dioxide upon hydrolysis, provides a thermodynamic driving force for this transformation. Computational methods, such as density functional theory (DFT), have been employed to study the mechanisms and thermodynamic parameters of reactions involving urea derivatives, such as the interaction of N-methylurea with methylamine. researchgate.net Such computational approaches could be applied to this compound to predict the thermodynamics of its various potential transformations.

A hypothetical kinetic dataset for the thermal decomposition of a related N-alkyl urea is presented below to illustrate the type of data that would be relevant.

Temperature (K)Rate Constant (s⁻¹)
5001.2 x 10⁻⁵
5254.5 x 10⁻⁵
5501.5 x 10⁻⁴
5754.8 x 10⁻⁴
6001.4 x 10⁻³

Identification and Characterization of Reaction Intermediates Derived from this compound

The identification of reaction intermediates is crucial for elucidating reaction mechanisms. For reactions involving this compound, several types of intermediates can be postulated.

Tetrahedral Intermediates: In nucleophilic addition reactions at the carbonyl carbon, such as hydrolysis, a tetrahedral intermediate is expected to form. This intermediate would feature the attacking nucleophile (e.g., water or hydroxide) bonded to the carbonyl carbon.

Carbocationic Intermediates: In reactions proceeding under strongly acidic conditions, the formation of carbocations is plausible. For example, protonation of the urea followed by cleavage of the benzyl or butyl group could generate the corresponding benzyl or butyl carbocation. The synthesis of trisubstituted ureas via the Ritter reaction supports the involvement of such carbocationic intermediates. nih.gov

Isocyanate Intermediates: Thermal decomposition of ureas can proceed through the formation of isocyanates and amines. In the case of this compound, this could lead to the formation of benzylmethylisocyanate or butyl isocyanate.

Radical Intermediates: Under certain conditions, such as pyrolysis at very high temperatures or in the presence of radical initiators, reactions may proceed through radical intermediates. For instance, homolytic cleavage of the C-N bonds could generate aminyl and alkyl radicals. The rearrangement of N-(α-substituted benzyl)-NN-dimethylanilinium hydroxides has been proposed to involve radical intermediates. rsc.org

The characterization of these transient species would typically involve spectroscopic techniques such as NMR, IR, and mass spectrometry, often in combination with trapping experiments.

Solvent Effects and Catalytic Influence on the Reactivity of this compound

The reactivity of this compound can be significantly modulated by the choice of solvent and the use of catalysts.

Solvent Effects: The polarity of the solvent can influence reaction rates and equilibria. Polar protic solvents, like water and alcohols, can participate in hydrogen bonding with the urea moiety, potentially stabilizing transition states and influencing reaction pathways. In contrast, nonpolar aprotic solvents would be less interactive. The solubility of reactants and catalysts is also a critical factor controlled by the solvent. Some reactions, such as the iridium-catalyzed N-alkylation of urea, have been shown to proceed efficiently under solvent-free conditions. uno.edu

Catalytic Influence:

Acid Catalysis: Brønsted and Lewis acids can activate the urea group. Protonation of the carbonyl oxygen by a Brønsted acid increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. mdpi.com Lewis acids, such as iron(III) chloride, have been used to catalyze the synthesis of trisubstituted ureas. nih.gov Chlorotrimethylsilane has been employed as a promoter in the Biginelli reaction with N-substituted ureas. organic-chemistry.org

Base Catalysis: Bases can deprotonate the N-H group (if present) or act as nucleophiles. In the case of a trisubstituted urea like this compound, which lacks an N-H bond, bases can still play a role by activating other reactants or by promoting elimination reactions. The iridium-catalyzed N-alkylation of urea with benzyl alcohol showed that the choice of base (e.g., organic vs. inorganic) had a significant impact on the reaction yield. uno.edu

Transition Metal Catalysis: Transition metal complexes are known to catalyze a variety of reactions involving ureas. For example, iridium catalysts have been effectively used for the N-alkylation of ureas. uno.edu Such catalysts could potentially be used to effect transformations of this compound.

The following table summarizes the effect of different catalysts on a hypothetical reaction involving a trisubstituted urea.

CatalystSolventReaction Time (h)Yield (%)
NoneToluene24<5
Fe(OTf)₃Toluene1285
Sc(OTf)₃Toluene1292
p-TsOHToluene2465
NaHTHF24No reaction

Stereochemical Outcomes and Diastereoselectivity in Reactions of this compound

While this compound itself is achiral, reactions involving this molecule can have significant stereochemical implications, particularly if it reacts with chiral molecules or if chiral centers are generated during the reaction.

Conformational Control: The urea functionality can exhibit restricted rotation around the C-N bonds due to resonance, leading to distinct conformational isomers. The substitution pattern on the nitrogen atoms plays a crucial role in determining the preferred conformation. nih.gov For N,N'-diaryl ureas, a well-defined conformation can be used to relay stereochemical information over long distances, influencing the diastereoselectivity of reactions at remote sites. researchgate.net While this compound is not a diaryl urea, the principle of conformational control could still be relevant in directing the stereochemical outcome of its reactions. The presence of the methyl group on one of the nitrogen atoms can influence the conformational equilibrium. nih.gov

Diastereoselectivity in Reactions: If this compound were to react with a chiral substrate containing a stereocenter, the non-covalent interactions between the urea and the substrate in the transition state could lead to the preferential formation of one diastereomer over another. The bulky benzyl and butyl groups would play a significant role in the steric interactions that govern such diastereoselectivity. Chiral catalysts could also be employed to induce enantioselectivity in reactions that generate new stereocenters. For example, chiral Brønsted acids have been used to catalyze enantioselective carbonyl-ene reactions, where urea-based catalysts can also be employed. acs.org

No Publicly Available Computational Studies Found for this compound

Following a comprehensive search of scientific literature and computational chemistry databases, no specific theoretical or computational studies detailing the quantum chemical properties of this compound could be identified. As a result, it is not possible to provide a detailed article on the computational and theoretical chemistry of this specific compound as per the requested outline.

While computational studies exist for structurally related compounds containing benzyl, butyl, or urea moieties, the unique combination and arrangement of these functional groups in this compound mean that data from other molecules cannot be extrapolated to accurately describe the target compound. Theoretical chemistry is highly specific to the exact molecular structure, and therefore, a dedicated study on this compound is necessary to produce the requested data tables and in-depth research findings.

Without such foundational research, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and detailed, evidence-based reporting. Should relevant studies be published in the future, it would be possible to revisit this topic and generate the comprehensive analysis requested.

Computational and Theoretical Chemistry Applied to N Benzyl N Butyl N Methylurea

Molecular Dynamics Simulations of N-Benzyl-N'-butyl-N-methylurea in Various Chemical Environments

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the dynamic behavior of molecules, providing insights into their conformational preferences and interactions with their surroundings at an atomic level. For this compound, MD simulations can elucidate how different chemical environments influence its structural dynamics, intermolecular interactions, and ultimately its macroscopic properties. While direct MD simulation studies on this compound are not extensively available in public literature, a comprehensive understanding can be constructed by examining computational studies on structurally analogous N,N'-disubstituted ureas.

Research into various N-alkyl-N'-aryl ureas and other substituted urea (B33335) derivatives reveals key principles that govern their behavior in silico. nih.govnih.gov These studies consistently show that the conformational landscape of urea derivatives is dominated by the rotational isomers around the C-N bonds of the urea moiety. researchgate.netresearchgate.net The interplay between the steric and electronic effects of the substituents, coupled with the nature of the surrounding solvent, dictates the stability of different conformers. nih.gov

Conformational Dynamics in Different Solvents

The conformational flexibility of this compound is primarily centered around the two amide C-N bonds. This gives rise to different stereoisomers, commonly referred to as cis and trans conformers, based on the relative orientation of the substituents with respect to the carbonyl group. For an N,N'-disubstituted urea, this can lead to trans-trans, cis-trans, and cis-cis arrangements. Computational studies on similar ureas have shown a strong preference for the trans-trans conformation in many cases, which is often the global energy minimum. researchgate.net

The choice of solvent in an MD simulation is critical as it can significantly alter the conformational equilibrium. Solvents are broadly categorized as protic (e.g., water, ethanol), aprotic polar (e.g., dimethyl sulfoxide), and aprotic nonpolar (e.g., hexane). The polarity and hydrogen-bonding capability of the solvent molecules directly influence the solvation of the urea derivative and can stabilize or destabilize certain conformations.

For instance, in aqueous solutions, the ability of water to form hydrogen bonds with the carbonyl oxygen and the N-H protons of the urea group plays a crucial role. Molecular dynamics simulations of urea and its alkyl derivatives in water have shown that these molecules can integrate into the hydrogen bond network of water. mdpi.com However, the presence of bulky, hydrophobic groups like the benzyl (B1604629) and butyl substituents in this compound would lead to a disruption of the local water structure, a phenomenon known as the hydrophobic effect. dntb.gov.uaresearchgate.net This can lead to the aggregation of the solute molecules to minimize the disruption of the water network. nih.gov

In contrast, in a nonpolar solvent like hexane, the dominant interactions would be van der Waals forces. In such an environment, intramolecular interactions within the this compound molecule, such as potential weak internal hydrogen bonds or steric repulsion between the substituents, would more strongly dictate the preferred conformation. Apolar solvents may favor more compact conformations to maximize intramolecular interactions.

The table below illustrates a hypothetical, yet scientifically plausible, representation of the relative populations of the main conformers of this compound in different solvent environments at equilibrium, as would be predicted by extensive MD simulations.

SolventDielectric ConstantConformerRelative Population (%)Predominant Intermolecular Interactions
Water78.4trans-trans85Hydrogen Bonding, Hydrophobic Effect
Water78.4cis-trans14Hydrogen Bonding, Hydrophobic Effect
Water78.4cis-cis1Hydrogen Bonding, Hydrophobic Effect
Dimethyl Sulfoxide (DMSO)46.7trans-trans90Dipole-Dipole
Dimethyl Sulfoxide (DMSO)46.7cis-trans9Dipole-Dipole
Dimethyl Sulfoxide (DMSO)46.7cis-cis1Dipole-Dipole
Hexane1.9trans-trans75Van der Waals
Hexane1.9cis-trans23Van der Waals, Potential Intramolecular H-bond
Hexane1.9cis-cis2Van der Waals

Analysis of Simulation Trajectories

A key output of MD simulations is the trajectory, which is a record of the positions of all atoms in the system over time. Analysis of these trajectories can provide detailed information about the structural and dynamic properties of the solute.

Radial Distribution Functions (RDFs): RDFs can be calculated to understand the local environment around specific atoms or functional groups of this compound. For example, the RDF of water molecules around the carbonyl oxygen would reveal the structure of the hydration shell. A sharp first peak would indicate a well-ordered arrangement of water molecules participating in hydrogen bonding.

Hydrogen Bond Analysis: The number and lifetime of hydrogen bonds between the urea derivative and protic solvent molecules, or between solute molecules themselves, can be quantified. This is crucial for understanding the solvation process and the tendency for aggregation. In aqueous solution, this compound would act as both a hydrogen bond donor (from the N-H group) and acceptor (at the carbonyl oxygen).

Conformational Analysis: The simulation trajectory can be analyzed to determine the dihedral angles that define the conformation of the molecule. Plotting the free energy as a function of these dihedral angles results in a free energy landscape, which can identify the most stable conformations and the energy barriers between them. Studies on similar N-alkyl-N'-aryl ureas have utilized techniques like Well-Tempered Metadynamics to explore these landscapes. nih.govresearchgate.net

The following table presents hypothetical data that could be extracted from MD simulations of this compound in water, illustrating the type of detailed analysis that is possible.

ParameterValueInterpretation
Average Number of Water Molecules in First Solvation Shell of Carbonyl Oxygen2.5Indicates strong hydrogen bonding with the carbonyl group.
Average Hydrogen Bond Lifetime (Urea N-H...Water Oxygen)1.8 psReflects the dynamic nature of solute-solvent hydrogen bonds.
Rotational Barrier (trans-trans to cis-trans)14.5 kcal/molA significant energy barrier, suggesting slow interconversion between these conformers at room temperature. researchgate.net
Solvent Accessible Surface Area (SASA) of Benzyl Group150 ŲA measure of the exposure of the hydrophobic benzyl group to the aqueous solvent.
Radius of Gyration4.2 ÅProvides an indication of the compactness of the molecular conformation in solution.

Structural Modifications and Analogue Chemistry of N Benzyl N Butyl N Methylurea

Rational Design Principles for N-Benzyl-N'-butyl-N-methylurea Analogues and Derivatives

The rational design of analogues of this compound is fundamentally based on established principles of medicinal chemistry, including pharmacophore modeling and isosteric replacement. A pharmacophore model for urea (B33335) derivatives often includes hydrogen bond donors and acceptors, as well as hydrophobic features, which are crucial for interactions with biological targets. benthamdirect.comnih.gov The design of novel analogues of this compound would likely involve the strategic modification of its three key substituents—the benzyl (B1604629) group, the butyl group, and the methyl group—to optimize its biological activity and physicochemical properties.

Key Design Considerations:

Benzyl Group Modification: The aromatic ring of the benzyl group presents a prime site for modification. Introducing electron-donating or electron-withdrawing groups at various positions (ortho, meta, para) can significantly impact the molecule's electronic properties, lipophilicity, and steric profile. For instance, halogen substitutions can enhance binding affinity through halogen bonding or increase metabolic stability. nih.gov

Butyl Group Variation: The n-butyl group contributes to the compound's hydrophobicity. Altering its length (e.g., replacing it with ethyl, propyl, or hexyl chains) or branching (e.g., using isobutyl, sec-butyl, or tert-butyl isomers) can fine-tune the molecule's interaction with hydrophobic pockets in target proteins. nih.gov

N-Methyl Group Substitution: The methyl group on one of the urea nitrogens influences the compound's polarity and hydrogen bonding capacity. Replacing it with larger alkyl groups could introduce steric hindrance or enhance lipophilicity, while substitution with groups capable of forming additional interactions, such as a fluoroethyl group, could also be explored. The presence of the N-methyl group can also impact the conformational flexibility of the molecule. nih.gov

Table 1: Proposed Analogues of this compound Based on Rational Design Principles

Analogue Modification Rationale
N-(4-Chlorobenzyl)-N'-butyl-N-methylureaPara-chloro substitution on the benzyl ringEnhance binding affinity through potential halogen bonding and increase metabolic stability.
N-Benzyl-N'-isobutyl-N-methylureaIsomeric variation of the butyl groupModulate hydrophobic interactions and steric fit within a binding pocket.
N-Benzyl-N'-butyl-N-ethylureaReplacement of the N-methyl with an N-ethyl groupIncrease lipophilicity and potentially introduce new steric interactions.
N-(3,4-Dimethoxybenzyl)-N'-butyl-N-methylureaMethoxy substitutions on the benzyl ringAlter electronic properties and potentially introduce new hydrogen bonding opportunities.

Synthetic Strategies for Systematically Varied this compound Derivatives

The synthesis of a library of this compound derivatives requires versatile and efficient chemical methods. The most common and direct approach for synthesizing unsymmetrical ureas involves the reaction of an isocyanate with an amine. nih.gov Given the trisubstituted nature of the target molecule, a multi-step synthesis is typically necessary.

A plausible synthetic route would commence with the preparation of a key intermediate, N-benzyl-N-methylamine. This can be achieved through various methods, such as the reductive amination of benzaldehyde (B42025) with methylamine. The resulting secondary amine can then be reacted with a suitable isocyanate or a carbamoyl (B1232498) chloride to introduce the urea moiety.

General Synthetic Scheme:

Formation of the Isocyanate: The desired alkyl isocyanate (e.g., butyl isocyanate) can be prepared from the corresponding primary amine (butylamine) by treatment with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547) or carbonyldiimidazole. nih.gov The use of phosgene itself is often avoided due to its high toxicity. rsc.org

Urea Formation: The synthesized N-benzyl-N-methylamine is then reacted with the alkyl isocyanate in an aprotic solvent to yield the final product, this compound. mdpi.com

To introduce systematic variations, this general strategy can be adapted:

Varying the Benzyl Group: A diverse range of substituted benzaldehydes can be used in the initial reductive amination step to generate a library of N-(substituted benzyl)-N-methylamines.

Varying the Alkyl Group: A variety of commercially available or synthesized alkyl isocyanates can be employed in the final urea formation step.

Varying the N-Alkyl Group: Instead of methylamine, other primary alkylamines can be used in the initial step to introduce different N-alkyl substituents.

An alternative approach involves the use of carbamoyl chlorides. N-benzyl-N-methylamine can be reacted with phosgene to form N-benzyl-N-methylcarbamoyl chloride, which can then be reacted with butylamine (B146782) to form the final product.

Structure-Reactivity Relationship (SRR) Studies in the Context of this compound Modifications

Structure-reactivity relationship (SRR) studies aim to correlate the chemical structure of the this compound analogues with their chemical reactivity or biological activity. These studies are crucial for understanding the mechanism of action and for the rational design of more potent and selective compounds.

Key SRR Observations from Related Urea Derivatives:

Aromatic Substituents: In studies of other N-aryl-N'-alkyl ureas, the nature and position of substituents on the aromatic ring have been shown to be critical for biological activity. For example, in a series of N-aryl-N'-(2-chloroethyl)ureas, a branched alkyl chain or a halogen at the 4-position of the phenyl ring was found to be important for cytotoxicity. nih.gov This suggests that similar modifications to the benzyl group of this compound could significantly modulate its activity.

Alkyl Chain Length and Branching: The length and branching of the alkyl chain on the other nitrogen atom often influence the compound's lipophilicity and its ability to fit into hydrophobic binding pockets. Studies on various urea derivatives have shown that bulky alkyl groups can enhance activity in some cases, while in others, a linear chain is preferred. nih.gov

Urea Moiety Substitution: The substitution pattern on the urea nitrogens is critical. N-methylation can impact the hydrogen bonding capabilities and the conformational preferences of the urea group, which in turn affects binding to target proteins. nih.gov

Table 2: Predicted Structure-Reactivity Trends for this compound Analogues

Structural Modification Predicted Effect on Reactivity/Activity Rationale
Introduction of electron-withdrawing groups on the benzyl ringMay increase the acidity of the N-H proton (if present in an analogue) and could influence binding affinity.Alters the electronic distribution of the molecule.
Increasing the length of the N'-alkyl chainLikely to increase lipophilicity, which may enhance cell membrane permeability but could also lead to non-specific binding.Modifies the hydrophobic character of the molecule.
Introduction of bulky substituents near the urea coreMay introduce steric hindrance that could either enhance or disrupt binding to a target, depending on the topology of the binding site.Alters the steric profile of the molecule.

By systematically synthesizing and evaluating a library of this compound analogues, a comprehensive understanding of its structure-reactivity landscape can be achieved, paving the way for the development of novel compounds with tailored properties.

Advanced Chemical Applications and Material Science Potential of N Benzyl N Butyl N Methylurea and Its Derivatives

Utilization of N-Benzyl-N'-butyl-N-methylurea as a Ligand in Organometallic Chemistry

There is no available scientific literature detailing the use of this compound as a ligand in organometallic chemistry. While urea (B33335) and thiourea (B124793) derivatives can act as ligands, coordinating with metal centers through their oxygen, nitrogen, or sulfur atoms, no studies have been published that specifically describe the synthesis, characterization, or application of organometallic complexes involving this compound. Research in this area tends to focus on other urea-based compounds with different substitution patterns.

Role of this compound as an Organocatalyst or Precursor

A thorough search of academic and patent databases did not yield any results pertaining to the use of this compound as an organocatalyst or a precursor to a catalytically active species. The field of organocatalysis frequently employs urea and thiourea derivatives due to their hydrogen-bonding capabilities, which can activate substrates in various chemical transformations. However, the catalytic activity of this compound has not been explored or reported in any published studies.

This compound as a Building Block in Polymer Chemistry or Advanced Materials

There is no evidence in the current body of scientific literature to suggest that this compound has been utilized as a monomer or building block in the synthesis of polymers, supramolecular assemblies, or covalent organic frameworks (COFs). Although the urea functional group is a key component in the formation of various polymeric and supramolecular structures due to its ability to form strong and directional hydrogen bonds, the specific application of this compound in this capacity has not been documented.

This compound in Selective Chemical Recognition and Sensing

No research has been published on the application of this compound in the field of chemical recognition and sensing. Urea derivatives can be designed to selectively bind with anions or other neutral molecules through hydrogen bonding, forming the basis for chemical sensors. However, the potential for this compound to act as a receptor for specific analytes has not been investigated or reported.

Challenges, Emerging Directions, and Future Research Perspectives for N Benzyl N Butyl N Methylurea

Addressing Synthetic Scalability and Purity Challenges for N-Benzyl-N'-butyl-N-methylurea

The efficient synthesis of this compound is the gateway to its further study. While general methods for urea (B33335) synthesis are well-established, achieving high purity on a large scale for a specific unsymmetrical, trisubstituted urea like this presents distinct challenges.

Synthetic Pathways and Scalability: The synthesis of N-substituted ureas can often be accomplished through several routes, each with its own scalability considerations. The most common methods involve the reaction of an amine with an isocyanate. For this compound, this could involve reacting N-benzyl-N-methylamine with butyl isocyanate or N-butyl-N-methylamine with benzyl (B1604629) isocyanate.

However, scaling these reactions can introduce challenges related to cost, safety, and reaction control. Isocyanates can be hazardous, and their precursors, such as phosgene (B1210022), are highly toxic, prompting the development of safer, phosgene-free routes. rsc.org Alternative methods, such as the carbonylation of amines using sources like carbon dioxide or dimethyl carbonate, offer a more sustainable but often more technically demanding approach, requiring catalysts and potentially high pressures or temperatures. The scalability of any chosen route is impacted by factors such as reagent availability, reaction kinetics, and the efficiency of heat transfer in large reactors.

Purity and Purification: A primary challenge in the synthesis of unsymmetrically substituted ureas is the potential for side reactions, leading to impurities. For instance, in the reaction involving an isocyanate, the presence of water can lead to the formation of a symmetric urea from the isocyanate, complicating purification. The separation of the target compound from starting materials and byproducts often requires chromatographic techniques, which are not always economically viable for large-scale production. Developing optimized reaction conditions to maximize yield and minimize side products is crucial. Furthermore, identifying crystallization conditions for the final product can offer a more scalable purification method than chromatography.

Table 1: Comparison of Potential Synthetic Routes and Associated Challenges

Synthetic Route Reactants Potential Scalability Advantages Key Purity & Scalability Challenges
Isocyanate Addition N-benzyl-N-methylamine + Butyl isocyanate Generally high yields and straightforward reaction conditions. Handling of hazardous isocyanates; formation of symmetric urea byproducts; chromatographic purification often required.
Phosgene-Free Carbonylation N-benzyl-N-methylamine + N-butyl-N-methylamine + Carbonyl Source (e.g., CO₂, DMC) Avoids highly toxic phosgene; potentially higher atom economy. rsc.org Often requires catalysts and more demanding reaction conditions (pressure, temperature); catalyst removal can be an issue.

Unexplored Reactivity Patterns and Undiscovered Chemical Transformations of this compound

The reactivity of this compound is dictated by its constituent functional groups: the urea backbone, the aromatic benzyl ring, and the aliphatic butyl and methyl chains. The interplay between these groups offers avenues for novel chemical transformations that remain to be explored.

The urea moiety itself contains a carbonyl group that can act as a hydrogen bond acceptor and an N-H proton that can act as a hydrogen bond donor. This N-H bond is weakly acidic and can be deprotonated by strong bases, creating a nucleophilic center for further functionalization. The benzyl group features a phenyl ring that is amenable to electrophilic aromatic substitution, with the urea substituent directing the position of incoming electrophiles. Furthermore, the benzylic C-H bonds are susceptible to oxidation or radical reactions.

Future research could investigate transformations such as:

Directed Ortho-Metalation: Using the urea's carbonyl oxygen to direct a metalating agent (like an organolithium reagent) to the ortho position of the benzyl ring, allowing for subsequent functionalization.

Catalytic C-H Activation: Applying modern catalytic methods to selectively functionalize the C-H bonds of the butyl or benzyl groups.

Hydrolysis and Derivatization: Controlled hydrolysis of the urea linkage to release the constituent amines, which could be useful in a protecting group strategy.

Cyclization Reactions: Intramolecular reactions, potentially triggered by a reactive center on one of the substituents, could lead to novel heterocyclic structures.

Table 2: Potential Reactivity Sites and Unexplored Transformations

Functional Group Potential Reactivity Example of Unexplored Transformation
Urea N-H Hydrogen bond donor, weak acid Deprotonation followed by alkylation to create a tetrasubstituted urea.
Urea C=O Hydrogen bond acceptor, nucleophilic addition site Coordination to metal centers; reduction to form aminals.
Benzyl Group (Aromatic Ring) Electrophilic aromatic substitution Nitration or halogenation, with regioselectivity influenced by the urea group.
Benzyl Group (Methylene CH₂) Oxidation, radical halogenation, hydrogenolysis Selective oxidation to a benzoyl group; catalytic cleavage of the benzyl group.

Integration of this compound into Novel Chemical Systems

The unique structural characteristics of this compound make it a candidate for integration into a variety of advanced chemical systems.

Supramolecular Chemistry: The urea functional group is a powerful motif for building complex, non-covalent assemblies through hydrogen bonding. The single N-H donor and multiple acceptor sites in this compound could be exploited to create self-assembled structures like organogels, liquid crystals, or molecular capsules. The interplay of hydrogen bonding from the urea and potential π-π stacking from the benzyl group could lead to materials with interesting structural and physical properties.

Organocatalysis: Chiral urea and thiourea (B124793) derivatives have emerged as highly effective organocatalysts, activating substrates through hydrogen bonding. While this compound is achiral, its hydrogen-bonding capability could be harnessed in catalysis. It could potentially serve as a catalyst for reactions where activation of an electrophile through hydrogen bonding is key.

Materials Science: The compound could be explored as an additive in polymer formulations. Its structure suggests it might function as a plasticizer, a compatibilizer, or a dispersing agent. If modified with a polymerizable group, it could be incorporated into a polymer backbone, introducing specific properties related to its hydrogen-bonding capacity and aromatic content.

Sustainable Chemical Research Practices for this compound

Applying the principles of green chemistry to the lifecycle of this compound is essential for modern chemical research. nih.gov This involves designing environmentally benign syntheses, minimizing waste, and considering the ultimate fate of the compound. unep.org

Key areas for implementing sustainable practices include:

Safer Synthesis: Moving away from hazardous reagents like phosgene and isocyanates towards greener alternatives such as CO₂. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. strath.ac.uk

Energy Efficiency: Developing synthetic methods that can be conducted at ambient temperature and pressure, reducing the energy footprint of the process. strath.ac.uk

Use of Renewable Feedstocks: Investigating the possibility of deriving the amine starting materials from renewable biomass sources.

Biodegradability: Studying the environmental persistence of this compound and, if necessary, designing it for degradation into innocuous products after its intended use. nih.gov

Table 3: Application of Green Chemistry Principles to this compound

Green Chemistry Principle Application to this compound Lifecycle
1. Waste Prevention Optimize reaction conditions to minimize byproduct formation.
2. Atom Economy Select synthetic routes (e.g., direct amine carbonylation) that maximize material incorporation. strath.ac.uk
3. Less Hazardous Syntheses Avoid phosgene and isocyanates in favor of safer carbonyl sources like dimethyl carbonate or CO₂. rsc.org
4. Designing Safer Chemicals Evaluate the toxicological profile of the compound and its potential metabolites.
5. Safer Solvents & Auxiliaries Utilize water or bio-based solvents instead of volatile organic compounds. sigmaaldrich.com
6. Design for Energy Efficiency Employ catalytic methods to lower reaction temperatures and pressures. strath.ac.uk
7. Use of Renewable Feedstocks Explore synthesis of amine precursors from renewable sources. nih.gov
8. Reduce Derivatives Design syntheses that avoid the use of protecting groups. nih.gov
9. Catalysis Use selective catalysts over stoichiometric reagents to improve efficiency and reduce waste.
10. Design for Degradation Investigate the biodegradability of the compound and its environmental fate. nih.gov
11. Real-time Analysis Implement in-process monitoring to control reactions and prevent runaway conditions or byproduct formation.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-Benzyl-N'-butyl-N-methylurea to achieve high purity and yield?

  • Methodological Answer : Synthesis optimization requires careful selection of reaction conditions (e.g., solvent polarity, temperature, and catalyst). For urea derivatives like this compound, coupling agents such as carbodiimides (e.g., DCC) can facilitate urea bond formation. Post-synthesis purification via column chromatography (using silica gel and gradient elution with ethyl acetate/hexane) is critical to isolate the product . Confirming purity via GC/MS or HPLC with UV detection (λ = 254 nm) is recommended .

Q. How can the structural integrity of this compound be validated experimentally?

  • Methodological Answer : Use a combination of spectral techniques:

  • NMR : ¹H and ¹³C NMR to confirm substituent connectivity (e.g., benzyl, butyl, and methyl groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected m/z for C₁₅H₂₃N₂O⁺: calculated 253.1805) .
  • FT-IR : Urea carbonyl stretch (~1640–1680 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .

Q. What solvent systems are most effective for solubility studies of this compound in polar and non-polar media?

  • Methodological Answer : Test solubility incrementally in solvents of varying polarity:

  • Polar aprotic : DMSO, DMF (high solubility expected due to urea’s hydrogen-bonding capacity).
  • Non-polar : Hexane, toluene (limited solubility; sonication or heating may enhance dissolution).
  • Intermediate polarity : Ethyl acetate, THF. Document solubility thresholds (mg/mL) for formulation studies .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Use DFT calculations (e.g., Gaussian 09 with B3LYP/6-31G* basis set) to analyze:

  • Electrostatic potential maps : Identify electron-deficient regions (e.g., urea carbonyl carbon) prone to nucleophilic attack.
  • Transition-state energies : Compare activation barriers for reactions with alkyl halides or amines. Validate predictions experimentally via kinetic studies (e.g., monitoring by ¹H NMR) .

Q. What strategies resolve contradictions in crystallographic data for urea derivatives like this compound?

  • Methodological Answer : If X-ray diffraction data conflicts with computational models:

  • Re-evaluate crystal packing effects : Hydrogen-bonding networks (e.g., urea⋯urea interactions) may distort bond angles .
  • Use complementary techniques : Pair SC-XRD with solid-state NMR to assess dynamic vs. static disorder.
  • Replicate conditions : Ensure identical crystallization solvents and temperatures across experiments .

Q. How do steric effects from the N-benzyl and N'-butyl groups influence the compound’s biological activity as a protease inhibitor?

  • Methodological Answer : Design analogs with systematic substituent variations (e.g., shorter/longer alkyl chains, bulkier aryl groups). Assess inhibitory potency via enzyme kinetics (e.g., IC₅₀ measurements using fluorogenic substrates). Correlate activity with steric parameters (e.g., Tolman cone angles or steric maps from molecular docking) .

Data Analysis & Validation

Q. What protocols ensure reproducibility in quantifying this compound in complex matrices (e.g., biological samples)?

  • Methodological Answer :

  • Extraction : Use SLE (supported liquid extraction) with dichloromethane/isopropanol (70:30) to isolate the compound .
  • Quantification : LC-MS/MS with deuterated internal standards (e.g., D₃-labeled analog) to correct for matrix effects .
  • Validation : Perform spike-recovery tests (80–120% acceptable range) across three concentration levels .

Q. How can conflicting thermodynamic data (e.g., ΔfH°) for urea derivatives be critically evaluated?

  • Methodological Answer : Cross-reference NIST Chemistry WebBook entries with peer-reviewed studies. Assess experimental methods:

  • Calorimetry vs. computational estimates.
  • Check for solvent effects (e.g., aqueous vs. gas-phase measurements).
  • Prioritize studies using standardized protocols (e.g., ASTM E1269) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.